molecular formula C18H30N2O3S B216250 N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide

N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide

Cat. No. B216250
M. Wt: 354.5 g/mol
InChI Key: KMKLJSMZZQIHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide, also known as DPSB-amide, is a chemical compound that has been widely used in scientific research due to its various applications.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide involves its inhibition of sEH, which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs are important signaling molecules that have various physiological effects, including vasodilation, anti-inflammation, and anti-nociception. By increasing the levels of EETs, N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide has been shown to have various biochemical and physiological effects, including inhibition of sEH activity, increase in the levels of EETs, vasodilation, anti-inflammation, and anti-nociception. These effects have been demonstrated in various in vitro and in vivo studies, suggesting that N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide has potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide in lab experiments is its specificity for sEH inhibition, which allows for the investigation of the role of sEH in various biological processes. Additionally, N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide is its relatively high cost, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the use of N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide in scientific research. One potential direction is the development of N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide analogs with improved pharmacokinetic properties and lower cost. Another direction is the investigation of the therapeutic potential of N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide in various diseases, including hypertension, inflammation, and pain. Additionally, the role of sEH inhibition in various biological processes, such as lipid metabolism and angiogenesis, could be further investigated using N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide.

Synthesis Methods

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide involves the reaction of 4-aminobenzenesulfonamide with 3,3-dimethylbutanoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide in high yield and purity.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide has been used in various scientific research studies as a tool to investigate the role of specific proteins and enzymes in various biological processes. It has been shown to inhibit the activity of a protein called soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. By inhibiting sEH, N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide has been shown to have potential therapeutic effects in various diseases, including hypertension, inflammation, and pain.

properties

Product Name

N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide

Molecular Formula

C18H30N2O3S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C18H30N2O3S/c1-6-12-20(13-7-2)24(22,23)16-10-8-15(9-11-16)19-17(21)14-18(3,4)5/h8-11H,6-7,12-14H2,1-5H3,(H,19,21)

InChI Key

KMKLJSMZZQIHOG-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C

Origin of Product

United States

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